![molecular formula C4H6N2S3 B14375883 5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazole-2(3H)-thione CAS No. 89723-66-0](/img/structure/B14375883.png)
5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazole-2(3H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazole-2(3H)-thione is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is part of the thiadiazole family, which is known for its diverse biological and chemical properties. The presence of the thiadiazole ring imparts unique characteristics to the molecule, making it a subject of interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazole-2(3H)-thione typically involves the reaction of hydrazine derivatives with carbon disulfide and methylating agents. One common method includes the reaction of hydrazinecarbothioamide with carbon disulfide in the presence of a base, followed by methylation using methyl iodide . The reaction is usually carried out in an organic solvent such as ethanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction parameters is crucial to ensure efficient production.
化学反応の分析
Types of Reactions
5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazole-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The methylsulfanyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Various substituted thiadiazole compounds.
科学的研究の応用
5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazole-2(3H)-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazole-2(3H)-thione involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial enzymes, resulting in antimicrobial activity . The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- 3-Methyl-5-(methylsulfanyl)-1,3,4-thiadiazole-2(3H)-thione
- 5-Methylsulfanylazolo[1,5-a]pyrimidin-7(4H)-ones
Uniqueness
5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazole-2(3H)-thione is unique due to its specific substitution pattern and the presence of the methylsulfanyl group This structural feature imparts distinct chemical reactivity and biological activity compared to other thiadiazole derivatives
特性
CAS番号 |
89723-66-0 |
|---|---|
分子式 |
C4H6N2S3 |
分子量 |
178.3 g/mol |
IUPAC名 |
5-(methylsulfanylmethyl)-3H-1,3,4-thiadiazole-2-thione |
InChI |
InChI=1S/C4H6N2S3/c1-8-2-3-5-6-4(7)9-3/h2H2,1H3,(H,6,7) |
InChIキー |
RRWMUNAPRJOZAZ-UHFFFAOYSA-N |
正規SMILES |
CSCC1=NNC(=S)S1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Dodecyl-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B14375800.png)
![1-(Fluoromethyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B14375804.png)
![3,5-Bis[4-(methanesulfonyl)phenyl]-1-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B14375809.png)
silane](/img/structure/B14375810.png)
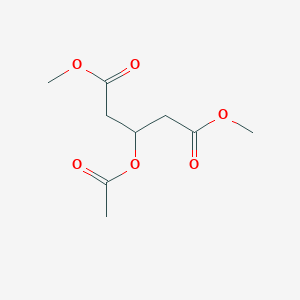
![{2-[Chloro(dimethyl)stannyl]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane](/img/structure/B14375815.png)
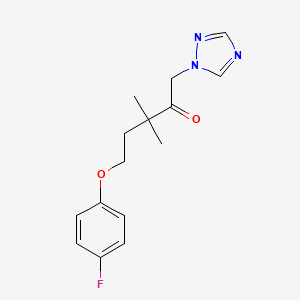
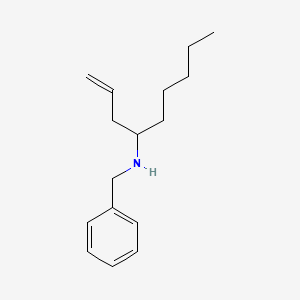
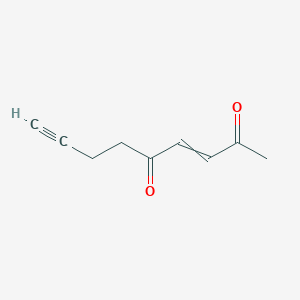
![3-(2,4,6-Trimethylphenyl)-3a,4,5,6a-tetrahydrofuro[3,2-d][1,2]oxazole](/img/structure/B14375837.png)
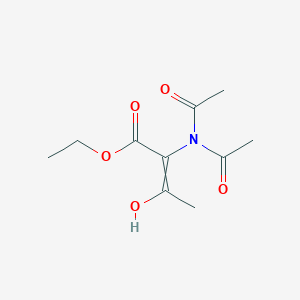

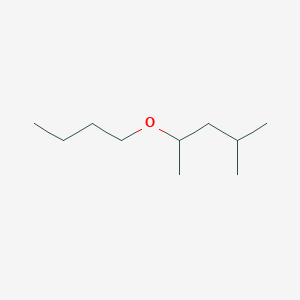
![N-Methyl-N-[4-(triphenylsilyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14375873.png)
